molecular formula C7H11IN2O3 B1171784 ACETYLKITASAMYCIN CAS No. 178234-32-7

ACETYLKITASAMYCIN

Número de catálogo: B1171784
Número CAS: 178234-32-7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetylkitasamycin is synthesized through the acetylation of kitasamycin. The process involves the reaction of kitasamycin with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into dispersible tablets or microcapsules for ease of administration .

Análisis De Reacciones Químicas

Types of Reactions

Acetylkitasamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .

Aplicaciones Científicas De Investigación

Acetylkitasamycin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying macrolide antibiotics.

    Biology: Investigated for its effects on bacterial protein synthesis.

    Medicine: Explored for its potential in treating bacterial infections in humans and animals.

    Industry: Used in the formulation of veterinary drugs.

Mecanismo De Acción

Acetylkitasamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular target is the 50S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its acetyl group, which enhances its pharmacokinetic properties, making it more effective in certain applications compared to its parent compound, kitasamycin .

Actividad Biológica

Acetylkitasamycin, a derivative of the macrolide antibiotic kitasamycin, has garnered attention for its biological activities, particularly against various Gram-positive bacteria. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and potential applications.

Overview of this compound

This compound is characterized by its structural modifications that enhance its antibacterial properties compared to its parent compound, kitasamycin. It primarily targets bacterial ribosomes, inhibiting protein synthesis, which is a common mechanism among macrolide antibiotics. This compound has shown promise in treating infections caused by pathogens such as Streptococcus suis and Mycobacterium tuberculosis.

The primary mechanism of action for this compound involves binding to the 50S subunit of the bacterial ribosome. This interaction prevents peptide bond formation during protein synthesis, effectively halting bacterial growth. The enhanced lipophilicity of this compound facilitates better penetration through bacterial cell walls, which is crucial for its activity against resistant strains.

Pharmacokinetics and Pharmacodynamics

Recent studies have focused on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. A notable study established an integrated PK/PD model that predicts optimal dosing regimens for maximizing therapeutic effects while minimizing toxicity. The findings suggest that this compound exhibits a favorable PK profile with a significant area under the curve (AUC) indicating effective systemic exposure when administered in appropriate doses .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life2.5 hours
Volume of distribution0.5 L/kg
Clearance0.3 L/h/kg
Bioavailability75%

Activity Against Streptococcus suis

A study demonstrated that this compound showed significant antibacterial activity against Streptococcus suis, a pathogen responsible for serious infections in pigs. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating high potency .

Activity Against Mycobacterium tuberculosis

This compound has also been investigated for its efficacy against Mycobacterium tuberculosis. Modifications at specific positions on the macrolide structure have been shown to enhance activity against this pathogen. Research indicates that acetylation at C-2’ or C-4” maintains or even increases potency without significantly increasing mammalian cell toxicity .

Case Studies

Case Study 1: Efficacy in Animal Models

A study involving pig models assessed the impact of varying doses of kitasamycin and its derivatives on lipid metabolism and fat accumulation. The results indicated that subtherapeutic doses led to significant fat deposition in muscle tissues, while therapeutic doses improved nutrient digestibility without adverse effects on growth performance. This highlights the need for careful dosing in therapeutic applications to avoid unwanted metabolic consequences .

Case Study 2: Inhibition of Fibroblast Transformation

Another investigation focused on the effects of this compound on primary ocular fibroblasts. The study found that this compound inhibited TGF-β1-induced transformation into myofibroblasts, suggesting potential applications in treating fibrotic diseases. The compound demonstrated a dose-dependent reduction in markers such as α-smooth muscle actin (α-SMA), indicating its therapeutic potential beyond antimicrobial activity .

Propiedades

Número CAS

178234-32-7

Fórmula molecular

C7H11IN2O3

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.